molecular formula C7H13NO2 B3051539 1-(2-Hydroxyethyl)piperidin-2-one CAS No. 3445-12-3

1-(2-Hydroxyethyl)piperidin-2-one

Cat. No. B3051539
CAS RN: 3445-12-3
M. Wt: 143.18 g/mol
InChI Key: LMVCQONNFMKDRF-UHFFFAOYSA-N
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Description

“1-(2-Hydroxyethyl)piperidine” is a chemical compound with the empirical formula C7H15NO . It is also known by other names such as “1-Piperidineethanol” and "2-Piperidinoethanol" . This compound is of particular interest due to its unique biochemical properties and serves as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones, including “1-(2-Hydroxyethyl)piperidine”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-(2-Hydroxyethyl)piperidine” includes a piperidine ring with a hydroxyethyl group attached to one of the carbon atoms .


Chemical Reactions Analysis

The absorption kinetics of CO2 into aqueous “1-(2-Hydroxyethyl)piperidine” solutions have been studied, with respect to observed pseudo-first-order rate constant (k0) and second-order reaction rate constant (k2), using the stopped-flow apparatus .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Hydroxyethyl)piperidine” include a molecular weight of 129.20 g/mol . The compound is a liquid at room temperature with a density of 0.973 g/mL at 25 °C .

Scientific Research Applications

Synthesis Applications

  • Diastereoselective Synthesis : 1-(2-Hydroxyethyl)piperidin-2-one is utilized in the synthesis of 4-hydroxypiperidin-2-ones through a Cu(I)-catalyzed reductive aldol cyclization process. This method allows for the diastereoselective preparation of these compounds, which are important in the enantioselective synthesis of more complex piperidin-2-ones and hydroxylated piperidines (Lam, Murray, & Firth, 2005).

Mechanistic Studies

  • Oxidation Mechanisms : The oxidation mechanisms of 1-(2-Hydroxyethyl)piperidine, a related compound, were investigated. The study revealed that its oxidation by bis(hydrogenperiodato)-argentate(III) produces piperidine and formaldehyde, following first-order kinetics in [Ag(III)] and fractional-order in [HEP] (Shi et al., 2013).

Conformational Analysis

  • NMR Characteristics : Conformational analysis and NMR characteristics of derivatives of piperidin-1-yl compounds, which are structurally similar to 1-(2-Hydroxyethyl)piperidin-2-one, were studied. This includes 1H and 13C NMR spectral assignments and molecular modeling (Zheng Jin-hong, 2011).

Pharmaceutical Synthesis

  • Synthesis of Pharmaceutical Stereoisomers : The synthesis of stereoisomers of biologically active α-aryl-4-piperidinemethanol derivatives, related to the structural class of 1-(2-Hydroxyethyl)piperidin-2-one, has been achieved. This includes a focus on the enantioselective acylation process for high enantiomeric purity (Nieduzak & Margolin, 1991).

Analytical Chemistry

  • FTIR Spectroscopy in CO2 Absorption : A study explored the effect of molecular structural variations on CO2 absorption characteristics of heterocyclic amines, including hydroxyethyl-substituted piperidines. The study used FTIR spectroscopy to monitor the chemical reactions between CO2 and these amines (Robinson, McCluskey, & Attalla, 2011).

Catalysis Research

  • Iridium-Catalyzed Selective Hydrogenation : Research on the selective hydrogenation of 3-hydroxypyridinium salts using iridium catalysts provided direct access to piperidin-3-one derivatives. This method is practical for synthesizing compounds that share structural features with 1-(2-Hydroxyethyl)piperidin-2-one (Huang et al., 2015).

Safety and Hazards

“1-(2-Hydroxyethyl)piperidine” is classified as toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

Piperidines, including “1-(2-Hydroxyethyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2-hydroxyethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-5-8-4-2-1-3-7(8)10/h9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVCQONNFMKDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499761
Record name 1-(2-Hydroxyethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)piperidin-2-one

CAS RN

3445-12-3
Record name 1-(2-Hydroxyethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxyethyl)piperidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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